N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11/h3-4,6,8,11,14H,2,5,7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUKBMHKKBHOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263826 | |
| Record name | N-(2-Ethoxyphenyl)-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163297-87-7 | |
| Record name | N-(2-Ethoxyphenyl)-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163297-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethoxyphenyl)-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide typically involves the reaction of 2-ethoxyaniline with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor, thereby improving yield and reducing production time.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-(2-ethoxyphenyl)pyrrolidine-2-carboxylic acid.
Reduction: Formation of N-(2-ethoxyphenyl)pyrrolidine-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glucokinase Activation
One of the primary applications of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide is as a glucokinase activator. Glucokinase plays a crucial role in glucose metabolism and is a target for diabetes treatment. The compound has been shown to selectively activate glucokinase in the liver, which can help manage hyperglycemia with minimal hypoglycemic risks, making it beneficial for patients with type 2 diabetes and metabolic syndrome .
Key Findings:
- Activation of glucokinase leads to improved glucose uptake in liver cells.
- Reduces complications associated with diabetes, such as retinopathy and neuropathy.
- Potential use as a therapeutic agent for obesity management .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that pyrrolidine carboxamides can inhibit the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of mycobacteria .
Case Study:
- A study identified this compound through high-throughput screening as an effective inhibitor of InhA, showing over 160-fold improvement in potency after structural optimization.
- The binding mode was elucidated through crystallography, revealing critical interactions that enhance its inhibitory efficacy against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the pyrrolidine ring can significantly influence its biological activity.
Data Table: SAR Insights
| Compound Variant | Substituent | Activity Level | Remarks |
|---|---|---|---|
| Base Compound | Ethoxy | Moderate | Initial activity observed |
| Variant A | Methyl | High | Enhanced binding affinity |
| Variant B | Fluoro | Very High | Increased potency against InhA |
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)pyrrolidine-2-carboxamide
- N-(2-Propoxyphenyl)pyrrolidine-2-carboxamide
- N-(2-Butoxyphenyl)pyrrolidine-2-carboxamide
Uniqueness
N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and bioactivity, making it a valuable compound for various applications.
Biological Activity
N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxamide functional group. This structure allows for diverse interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of their activity, acting either as an inhibitor or an activator depending on the context of use. The compound's mechanism may involve:
- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting key enzymes involved in cancer progression and bacterial growth.
- Receptor Binding : The compound may bind to various receptors, altering cellular signaling pathways that are crucial for tumor growth and microbial resistance.
Anticancer Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant anticancer properties. Notably:
- In Vitro Studies : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar scaffolds showed twice the efficacy against M-Hela tumor cells compared to standard treatments like tamoxifen .
- In Vivo Studies : Animal models have shown promising results, with survival rates significantly improved in treated groups. For example, certain pyrrolidine derivatives resulted in increased life spans in murine leukemia models by up to 447% .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Biofilm Suppression : Research has highlighted the ability of some pyrrolidine derivatives to inhibit bacterial biofilm formation, which is critical in treating chronic infections .
- Minimum Inhibitory Concentration (MIC) : Similar compounds have exhibited MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be beneficial:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide | 50 nM against cancer cell lines | 6.25 μg/mL against E. coli |
| N-(2-Methoxyphenyl)pyrrolidine-1-carboxamide | 40 nM against breast cancer cells | 4.0 μg/mL against S. aureus |
| This compound | TBD (to be determined) | TBD |
Case Studies and Research Findings
- Study on Anticancer Properties : A study evaluated the effects of various pyrrolidine derivatives on M-Hela cells, revealing that some compounds had double the cytotoxicity compared to tamoxifen while maintaining lower toxicity levels towards normal liver cells .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial effects of pyrrolidine derivatives against biofilms formed by pathogenic bacteria. The results indicated that certain compounds effectively reduced biofilm mass and bacterial viability .
- Mechanistic Insights : Detailed studies have shown that these compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival, offering insights into their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via a two-step process involving (i) coupling of pyrrolidine-2-carboxylic acid derivatives with 2-ethoxyaniline using carbodiimide-based coupling agents (e.g., EDCI or DCC) and (ii) purification via column chromatography or recrystallization. Proline mimetic syntheses often employ chiral auxiliaries to control stereochemistry, as seen in analogous pyrrolidinecarboxamide derivatives . Solid-phase synthesis strategies, including Fmoc/t-Bu protection, may also be adapted for high-purity yields .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement) is the gold standard for absolute stereochemical determination . Complementary techniques include:
- NMR Spectroscopy : and NMR to confirm regiochemistry and purity.
- Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC with Chiral Columns : To assess enantiomeric excess in asymmetric syntheses .
Q. What safety precautions are essential during handling?
- Methodological Answer : Safety data for analogous pyrrolidinecarboxamides recommend:
- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use of fume hoods to prevent inhalation of fine particulates.
- Storage : Inert gas purging and storage at -20°C under anhydrous conditions to prevent degradation .
Advanced Research Questions
Q. How do structural modifications of this compound influence receptor binding affinity?
- Methodological Answer : Systematic SAR studies involve:
- Substituent Variation : Introducing electron-withdrawing/donating groups on the ethoxyphenyl ring to modulate electronic effects.
- Stereochemical Tuning : Comparing (S)- and (R)-pyrrolidine configurations using enantioselective synthesis.
- Binding Assays : Radioligand displacement assays (e.g., AT receptor) to quantify affinity changes. For example, 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides showed enhanced AT binding with pentanoyl substituents .
Q. What role does this compound play in asymmetric catalysis?
- Methodological Answer : Chiral pyrrolidinecarboxamides are leveraged in organocatalysis. For instance:
- MOF-Based Catalysis : Chiral MOFs incorporating (S)-N-(pyridinyl)pyrrolidine-2-carboxamide ligands achieved >90% yield and 80% enantiomeric excess (ee) in aldol reactions via substrate confinement in porous frameworks .
- Proline Mimetics : Act as catalysts in enantioselective α-aminoxylations, utilizing H-bonding and steric effects to control transition states .
Q. How can data contradictions in receptor binding studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature). Mitigation strategies include:
- Standardized Protocols : Replicate assays across multiple labs with controlled variables.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses and identify false-positive interactions.
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What strategies enhance the metabolic stability of pyrrolidinecarboxamide derivatives?
- Methodological Answer :
- Bioisosteric Replacement : Substituting labile groups (e.g., ester-to-amide) to resist hydrolysis.
- Deuterium Incorporation : Replacing hydrogen with deuterium at metabolically vulnerable sites to slow CYP450-mediated degradation.
- Prodrug Design : Masking polar groups (e.g., phosphate esters) to improve bioavailability .
Experimental Design Considerations
Q. How to optimize crystallization for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion with mixed solvents (e.g., DCM/hexane).
- Seeding : Introduce microcrystals to induce nucleation.
- SHELX Refinement : Apply anisotropic displacement parameters and twin refinement for challenging datasets .
Q. What in silico tools predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab for solubility, permeability, and CYP inhibition.
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate membrane penetration and stability .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
